molecular formula C15H14N4O2S2 B2463841 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-sulfonamide CAS No. 1171712-06-3

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-sulfonamide

Cat. No. B2463841
CAS RN: 1171712-06-3
M. Wt: 346.42
InChI Key: XSDSEBZHPJYBIU-UHFFFAOYSA-N
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Description

“N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-sulfonamide” is a complex organic compound . It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring . This compound has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-sulfonamide”, involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of “N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-sulfonamide” can be analyzed using diffraction patterns collected using a 1-axis MarDTB goniometer equipped with a Rayonix SX165 CCD 2D positional sensitive CCD detector .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-sulfonamide” could involve various parts of DNA such as purine and pyrimidine bases, deoxyribose sugar, and phosphodiester linkage . These reactions could alter DNA replication and inhibit the growth of tumor cells .


Physical And Chemical Properties Analysis

Thiophene, a component of “N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-sulfonamide”, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Applications

One-Pot Synthesis of Heterocyclic Sulfonamides : The synthesis of N-sulfonamide compounds often involves one-pot reactions that yield heterocyclic sulfonamides, indicating the potential for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-sulfonamide to be synthesized in a similar manner for research or pharmaceutical applications (Rozentsveig et al., 2013).

Solid Phase Synthesis Techniques : The development of solid phase synthesis techniques for aminopyridazines, utilizing thiophene compounds as linkers, showcases the versatility of thiophene-based sulfonamides in creating diverse chemical structures, which could include the synthesis and application of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-sulfonamide (Parrot, Wermuth, & Hibert, 1999).

Potential Pharmaceutical Applications

Antimicrobial and Antifungal Activity : The sulfonamide functional group is notable for its antimicrobial activity. Studies on phenylselanyl-toluene-sulfonyl-tetrazole derivatives, which are structurally related to the sulfonamide , have shown antimicrobial activity, suggesting that N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-sulfonamide could have similar properties and applications in developing new antimicrobial agents (Yıldırır et al., 2009).

Drug Metabolism and Potential as a Drug Potentiator : The application of biocatalysis in drug metabolism studies, particularly for compounds like N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-sulfonamide, could reveal its potential as a drug potentiator. The use of Actinoplanes missouriensis in the metabolism of sulfonamide compounds highlights the feasibility of producing and studying metabolites of such compounds for pharmaceutical applications (Zmijewski et al., 2006).

Future Directions

The future directions for “N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-sulfonamide” could involve further exploration of its therapeutic properties and potential applications in medicinal chemistry . Additionally, the design and discovery of new drug molecules that offer some of the greatest hopes for success in the present and future epoch could be a potential area of research .

properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-11-4-9-14(18-17-11)16-12-5-7-13(8-6-12)19-23(20,21)15-3-2-10-22-15/h2-10,19H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDSEBZHPJYBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-sulfonamide

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